molecular formula C14H16O5 B1323768 Ethyl 4-(1,3-dioxan-2-YL)benzoylformate CAS No. 951888-34-9

Ethyl 4-(1,3-dioxan-2-YL)benzoylformate

Cat. No. B1323768
M. Wt: 264.27 g/mol
InChI Key: RDBBVPMOQRXLQB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Ethyl 4-(1,3-dioxan-2-YL)benzoylformate consists of a benzoylformate group attached to an ethyl group and a 1,3-dioxan-2-yl group .

Scientific Research Applications

Insecticide Development

  • Scientific Field : Agricultural Chemistry
  • Application Summary : A compound called Benzpyrimoxan, which is structurally characterized by a pyrimidine derivative substituted with 1,3-dioxanyl and 4-trifluoromethylbenzyloxy groups, was discovered as a novel insecticide . This compound showed remarkable activity against nymphs of rice planthoppers, including strains resistant to existing insecticides .
  • Methods of Application : The synthetic pathway of benzpyrimoxan involved the Vilsmeier–Haack reaction of 4,6-dihydroxypyrimidine, followed by the reaction with 1,3-propanediol .
  • Results : Benzpyrimoxan had low adverse effects on pollinators and beneficial arthropods . Because of these features, benzpyrimoxan is expected to be a suitable part of an integrated pest management strategy .

Synthesis of Homoallylic Alcohols

  • Scientific Field : Organic Chemistry
  • Application Summary : A Co (iii)-catalyzed stereoselective C–H homoallylation reaction of indole derivatives with 4-vinyl-1,3-dioxan-2-ones was developed to access (E)-homoallylic alcohols .
  • Methods of Application : The protocol features mild reaction conditions, high efficiency, good yields, excellent stereoselectivity, and a broad scope .
  • Results : This method provides a new pathway for the synthesis of (E)-homoallylic alcohols .

properties

IUPAC Name

ethyl 2-[4-(1,3-dioxan-2-yl)phenyl]-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O5/c1-2-17-13(16)12(15)10-4-6-11(7-5-10)14-18-8-3-9-19-14/h4-7,14H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBBVPMOQRXLQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=C(C=C1)C2OCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(1,3-dioxan-2-YL)benzoylformate

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